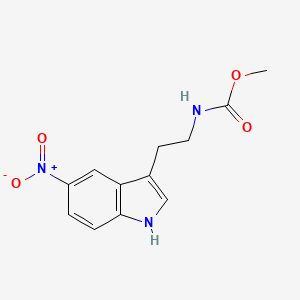

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate

Description

Properties

CAS No. |

88369-05-5 |

|---|---|

Molecular Formula |

C12H13N3O4 |

Molecular Weight |

263.25 g/mol |

IUPAC Name |

methyl N-[2-(5-nitro-1H-indol-3-yl)ethyl]carbamate |

InChI |

InChI=1S/C12H13N3O4/c1-19-12(16)13-5-4-8-7-14-11-3-2-9(15(17)18)6-10(8)11/h2-3,6-7,14H,4-5H2,1H3,(H,13,16) |

InChI Key |

JTMIUKFXLVHVJU-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NCCC1=CNC2=C1C=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitration of Indole

Nitration of indole typically employs a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures (0–5°C). The 5-nitro isomer dominates due to the indole ring’s electronic distribution, though minor 4-nitro and 6-nitro byproducts may form.

Representative Procedure :

Indole (1.0 equiv) is dissolved in H₂SO₄ at 0°C, followed by dropwise addition of fuming HNO₃. After stirring for 2–4 hours, the mixture is poured onto ice, neutralized with NaOH, and extracted with dichloromethane. The 5-nitroindole is isolated via column chromatography (hexane/ethyl acetate).

Alternative Nitration Methods

-

Acetyl nitrate : Generated in situ from acetic anhydride and HNO₃, this reagent improves regioselectivity but requires stringent temperature control.

-

Microwave-assisted nitration : Reduces reaction time to 10–15 minutes with comparable yields.

Alkylation at the Indole 3-Position

Mannich Reaction

The Mannich reaction introduces an ethylamine side chain using formaldehyde and a secondary amine. For example:

5-Nitroindole reacts with formaldehyde and ethylamine hydrochloride in ethanol under reflux to yield 3-(2-aminoethyl)-5-nitroindole.

Conditions :

Direct Alkylation with Haloalkanes

Bromoethylamine hydrobromide (BrCH₂CH₂NH₂·HBr) can alkylate 5-nitroindole in the presence of a base:

5-Nitroindole (1.0 equiv) is treated with bromoethylamine (1.2 equiv) and K₂CO₃ (2.0 equiv) in DMF at 60°C for 12 hours.

Carbamate Formation

Methyl Chloroformate Method

The primary amine from the ethyl chain reacts with methyl chloroformate (ClCO₂CH₃) under basic conditions:

3-(2-Aminoethyl)-5-nitroindole (1.0 equiv) is dissolved in THF, cooled to 0°C, and treated with triethylamine (2.0 equiv) and methyl chloroformate (1.1 equiv). The mixture is stirred for 2 hours, then quenched with water.

Dimethyl Carbonate (DMC) as a Green Methylating Agent

A patent describes DMC’s use for N-methylation under ambient pressure:

3-(2-Aminoethyl)-5-nitroindole (1.0 equiv), DMC (2.2 equiv), and K₂CO₃ (1.5 equiv) are heated in DMF at 130°C for 6 hours. Tetrabutylammonium bromide (0.1 equiv) acts as a phase-transfer catalyst.

Advantages :

Optimization and Comparative Analysis

Reaction Conditions for Carbamation

Purification Techniques

-

Column chromatography : Silica gel with ethyl acetate/hexane (3:7) effectively separates the carbamate from unreacted amine.

-

Recrystallization : Ethanol/water mixtures yield pure product as pale-yellow crystals.

Scalability and Industrial Relevance

The DMC-based method is preferred for large-scale synthesis due to its safety profile and reduced waste. However, the methyl chloroformate route offers higher yields in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The carbamate group can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as amines or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: Methyl (2-(5-amino-1H-indol-3-yl)ethyl)carbamate.

Substitution: Various substituted carbamates depending on the nucleophile used.

Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Anticancer Properties

Research has shown that methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate exhibits significant anticancer activity. It has been reported to inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism leads to cell cycle arrest and apoptosis in various cancer cell lines, particularly those associated with colon and lung cancers .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it demonstrates activity against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values suggest that it could be effective against resistant strains of bacteria .

Drug Development

Given its promising biological activities, this compound is being explored as a lead compound in drug development. Its structure allows for modifications that could enhance efficacy and reduce toxicity. The carbamate moiety is particularly significant as it is a common feature in many approved drugs, providing a framework for further medicinal chemistry explorations .

Case Studies

- Study on Anticancer Activity : In vitro studies demonstrated that this compound effectively inhibited the proliferation of colon cancer cells with an IC50 value in the low micromolar range. The compound induced apoptosis through the activation of caspases, suggesting a potential pathway for therapeutic intervention .

- Antimicrobial Evaluation : A series of derivatives based on this compound were tested against common bacterial strains. Results indicated that certain modifications led to enhanced antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Mechanism of Action

The mechanism of action of Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Data Tables

Table 2: Physicochemical Properties

Biological Activity

Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the indole family, characterized by a nitro group at the 5-position of the indole ring. The presence of the carbamate moiety enhances its pharmacological properties. The structural formula can be represented as follows:

1. Anticancer Properties

Research indicates that compounds with indole scaffolds, including this compound, exhibit significant anticancer activity. A study demonstrated that derivatives of indole showed selective cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 12.94 | Colo205 (sensitive) |

| This compound | 13.55 | Colo320 (resistant) |

| Doxorubicin | 0.50 | Colo205 |

| Doxorubicin | 0.75 | Colo320 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. This compound shows promising potency against both sensitive and resistant colon adenocarcinoma cell lines, making it a candidate for further development .

The mechanism of action for this compound is believed to involve interaction with specific molecular targets within cancer cells. The indole moiety can participate in π–π stacking interactions with aromatic amino acids in proteins, while the nitro group may influence electron transfer processes critical for cellular signaling pathways . This interaction can lead to modulation of apoptosis and cell proliferation pathways.

Case Studies and Research Findings

Several studies have explored the biological activity of related indole derivatives, providing insights into their mechanisms and therapeutic potential:

Case Study 1: Selective Cytotoxicity

A study assessed various indole derivatives' effects on cancer versus normal cell lines. This compound demonstrated a higher selectivity index than traditional chemotherapeutics like doxorubicin, indicating its potential for targeted cancer therapy .

Case Study 2: Structure-Activity Relationship

Research into structure-activity relationships highlighted that modifications in the indole structure significantly impacted biological activity. Compounds with additional functional groups exhibited enhanced cytotoxicity against resistant cancer cell lines, suggesting that further chemical optimization could yield more potent analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for Methyl (2-(5-nitro-1H-indol-3-yl)ethyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration of the indole core followed by carbamate formation. Key steps:

- Nitration : Conducted at 0–5°C to minimize byproducts (e.g., over-nitration).

- Carbamate Coupling : React the amine intermediate with methyl chloroformate under pH 8–9 (controlled via slow addition of base).

- Purification : Use silica gel chromatography (ethyl acetate/hexane gradient). Validate purity via HPLC (retention time comparison) or GC (precision RSD ≤0.49% for methyl carbamate analogs) .

Q. Which spectroscopic techniques confirm the compound’s structural integrity?

- Methodological Answer :

- -NMR : Assign indole protons (δ 7.1–7.5 ppm) and ethylene linker (δ 2.8–3.5 ppm).

- IR Spectroscopy : Confirm nitro group (N-O stretch at ~1520 cm) and carbamate carbonyl (C=O at ~1700 cm).

- Mass Spectrometry : ESI-MS to detect [M+H] (theoretical m/z: 280.23). For crystalline samples, X-ray diffraction with SHELX software resolves ambiguities .

Q. What safety protocols are recommended based on structural analogs?

- Methodological Answer : While specific GHS data is unavailable, analogs like Methyl (3-hydroxyphenyl)-carbamate (CAS 13683-89-1) require "Warning" labels. Implement:

- PPE (nitrile gloves, lab coats), fume hoods, and emergency eyewash stations.

- Spill management protocols from nitro-indole derivatives (e.g., 2-(5-Chloro-1-methyl-1H-indol-3-yl)ethanol) .

Advanced Research Questions

Q. How can contradictions in biological activity data for nitro-indole carbamates be resolved?

- Methodological Answer :

- Orthogonal Assays : Compare in vitro enzyme inhibition (e.g., nitro-reductase) with cell viability assays.

- Meta-Analysis : Cross-reference genotoxicity trends (e.g., ethyl carbamate’s metabolic activation to vinyl carbamate epoxide) .

- Dose-Response Variability : Standardize solvent (DMSO) concentrations to <0.1% to avoid false negatives .

Q. What strategies stabilize the nitro group during synthesis and storage?

- Methodological Answer :

- Synthesis : Use argon atmosphere and low temperatures (0–5°C) to prevent radical-mediated degradation.

- Storage : Amber vials at −20°C under inert gas; add BHT (0.1% w/w) as a stabilizer.

- Degradation Monitoring : HPLC-UV (C18 column, 254 nm) with inter-day RSD ≤0.28% .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodological Answer :

- PhysChem Properties : ACD/Labs Percepta predicts logP (hydrophobicity) and pKa.

- Docking Studies : AutoDock Vina simulates interactions with CYP450 enzymes.

- Toxicity Profiling : Compare with ethyl carbamate’s genotoxic metabolites (e.g., vinyl carbamate epoxide) .

Q. What experimental designs optimize mechanistic studies in antimicrobial research?

- Methodological Answer :

- Time-Kill Assays : Sample at 0, 2, 6, 24 h with nitro-reductase-deficient strains as controls.

- Synergy Studies : Checkerboard assays with β-lactams to quantify fractional inhibitory concentration (FIC).

- Structural Analogs : Use 2-(5-Chloro-2-methyl-1H-indol-3-yl)ethylamine derivatives for hypothesis validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.